Dodma

Catalog No.
S526493
CAS No.
104162-47-2
M.F
C41H81NO2
M. Wt
620.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodma

CAS Number

104162-47-2

Product Name

Dodma

IUPAC Name

N,N-dimethyl-2,3-bis[(Z)-octadec-9-enoxy]propan-1-amine

Molecular Formula

C41H81NO2

Molecular Weight

620.1 g/mol

InChI

InChI=1S/C41H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3/b21-19-,22-20-

InChI Key

GLGLUQVVDHRLQK-WRBBJXAJSA-N

SMILES

CCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC

Solubility

Soluble in DMSO

Synonyms

MBN 305A; MBN305A; MBN-305A; DODMA;

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\CCCCCCCC

Description

The exact mass of the compound Dodma is 619.6267 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dodma, short for 1,2-Dioleoyl-3-(dimethylaminopropyl) methanebromide, is a cationic lipid with potential applications in gene therapy. Cationic lipids are a class of molecules with a positively charged head group and a fatty acid tail. This unique structure allows them to interact with negatively charged DNA molecules and form complexes called liposomes. These liposomes can then be used to deliver genes into cells [].

  • Delivery Vehicle

    Dodma's ability to form liposomes makes it a potential carrier for therapeutic genes. The liposomes can encapsulate the DNA and protect it from degradation in the body. Additionally, the positive charge on Dodma helps the liposomes bind to the negatively charged cell membrane, facilitating cellular uptake of the DNA [].

  • Gene Therapy Research

    Researchers are exploring the use of Dodma-based liposomes for delivering genes that can treat various genetic diseases. By introducing functional copies of the missing or defective gene into cells, gene therapy aims to correct the underlying cause of the disease [].

  • Development of Novel Carriers

    Dodma can be chemically modified to create new derivatives with improved properties for gene delivery. These modifications can enhance the efficiency of liposome formation, stability, and cellular uptake, ultimately leading to more effective gene therapy approaches [].

Dodma, scientifically known as 1,2-dioleyloxy-3-dimethylaminopropane, is a cationic lipid characterized by its unique chemical structure, which includes a long hydrocarbon chain derived from oleic acid and a dimethylaminopropane head group. With the molecular formula C41H81NO2C_{41}H_{81}NO_2 and a molecular weight of approximately 645.04 g/mol, Dodma exhibits properties that make it particularly useful in biomedicine, especially as a non-viral carrier for gene therapy applications. Its ability to form lipid nanoparticles allows for effective encapsulation of nucleic acids, facilitating their delivery into cells .

DODMA's primary mechanism of action is related to its ability to form lipoplexes with nucleic acids []. These lipoplexes can be used for gene therapy or drug delivery. The positive charge on DODMA facilitates interaction with the negatively charged cell membrane. The lipophilic tails then help the lipoplexes fuse with the membrane, allowing the encapsulated nucleic acids to enter the cell [].

DODMA is generally considered safe for research purposes when handled with proper precautions []. However, some potential hazards exist:

  • Cytotoxicity: DODMA can exhibit cytotoxicity (toxic to cells) at high concentrations [].
  • Flammability: Organic compounds like DODMA can be flammable. Proper handling and storage are necessary.
Due to its functional groups. The cationic nature of Dodma allows it to interact with negatively charged molecules, such as nucleic acids, forming stable complexes. At lower pH levels, the tertiary amine group can become protonated, enhancing its positive charge and increasing its binding affinity to negatively charged surfaces. This property is crucial for the formation of cationic liposomes or lipid nanoparticles, which are essential in drug delivery systems .

The biological activity of Dodma is primarily linked to its role in gene delivery. Studies have shown that Dodma-based formulations can effectively deliver messenger RNA and other nucleic acids into various cell types, including retinal cells. This capability is attributed to its efficient encapsulation properties and the ability to escape endosomal compartments post-delivery . Additionally, Dodma has been noted for its low cytotoxicity compared to other cationic lipids, making it a favorable option for therapeutic applications .

Dodma can be synthesized through several methods, commonly involving the reaction of oleoyl chloride with dimethylaminopropanol under controlled conditions. The general synthetic route includes:

  • Preparation of Oleoyl Chloride: Oleic acid is converted into oleoyl chloride using thionyl chloride.
  • Formation of Dodma: The oleoyl chloride is then reacted with dimethylaminopropanol in an organic solvent, typically under inert atmosphere conditions.
  • Purification: The product is purified through techniques such as column chromatography or recrystallization to yield pure Dodma .

Dodma's primary applications are in the field of drug delivery systems, particularly for gene therapy. Its ability to form stable lipid nanoparticles makes it suitable for:

  • Gene Delivery: Effective transport of plasmid DNA and messenger RNA into cells.
  • Vaccine Development: Formulation of mRNA vaccines by encapsulating mRNA within lipid nanoparticles.
  • Targeted Drug Delivery: Utilization in liposomal formulations that can target specific tissues or cells .

Interaction studies involving Dodma have focused on its ability to form complexes with nucleic acids and other anionic substances. These studies demonstrate that Dodma can efficiently condense DNA and RNA, facilitating their cellular uptake. Furthermore, research indicates that the interaction between Dodma and cellular membranes is influenced by factors such as pH and lipid composition, which affect the efficacy of gene delivery systems .

Dodma shares similarities with several other cationic lipids used in gene delivery applications. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
Dioleoylphosphatidylethanolamine (DOPE)Phospholipid with oleoyl chainsEnhances membrane fusion during delivery
N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium (DOTAP)Cationic lipid with a quaternary ammoniumStronger positive charge than Dodma
Cationic Lipid 1 (CL1)Simple cationic structureLess complex than Dodma; lower encapsulation efficiency
Cationic Lipid 2 (CL2)Contains saturated fatty acidsMore stable but less effective in gene delivery

Dodma's unique combination of long-chain unsaturated fatty acids and a tertiary amine head group provides distinct advantages in forming stable complexes with nucleic acids while maintaining lower cytotoxicity compared to some other cationic lipids .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

15.8

Hydrogen Bond Acceptor Count

3

Exact Mass

619.62673083 g/mol

Monoisotopic Mass

619.62673083 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U587H2R5YR

Dates

Modify: 2023-08-15
1: Mok KW, Lam AM, Cullis PR. Stabilized plasmid-lipid particles: factors

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